molecular formula C6H9ClF2O2S B2754449 [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1784574-90-8

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No. B2754449
CAS RN: 1784574-90-8
M. Wt: 218.64
InChI Key: GRDNNQBUDUGDQB-UHFFFAOYSA-N
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Description

“[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1784574-90-8 . Its molecular weight is 218.65 and its IUPAC name is (1-(difluoromethyl)cyclobutyl)methanesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9ClF2O2S . The InChI code for this compound is 1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2 .

Scientific Research Applications

Electrochemical Properties and Ionic Liquids

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, used to study the electrochemical properties of vanadium pentoxide films. This research explores sodium's reversible intercalation into vanadium pentoxide in the context of potential applications in energy storage technologies (Su, Winnick, & Kohl, 2001).

Chemical Reactions and Mechanisms

The one-electron reduction of methanesulfonyl chloride has been investigated, revealing insights into the formation and fate of intermediate species in oxygenated solutions. This study contributes to the understanding of chemical reactions involving sulfonyl chlorides and their intermediates (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Synthesis of Sulfonamides

A novel method for the mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been reported. This technique is highlighted for its efficiency in avoiding genotoxic impurities, demonstrating the utility of methanesulfonyl chloride derivatives in synthesizing complex organic compounds (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, the activation of sulfamoyl and sulfonyl chlorides for the synthesis of aliphatic sulfonamides from alkenes has been explored. This research indicates the potential for [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride in drug discovery and development, emphasizing its role in late-stage functionalization (Hell, Meyer, Laudadio, Misale, Willis, Noël, Trabanco, & Gouverneur, 2019).

Safety and Hazards

“[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride” is classified as a dangerous substance. It has a UN number of 3265 and belongs to hazard class 8 . The GHS pictogram indicates that it’s harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) .

properties

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNNQBUDUGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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